molecular formula C8H10NO5PS B14148021 Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester CAS No. 3820-53-9

Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester

Cat. No.: B14148021
CAS No.: 3820-53-9
M. Wt: 263.21 g/mol
InChI Key: DHPZHUPSZPYWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester is an organophosphorus compound widely recognized for its use as an insecticide. This compound is known for its effectiveness in controlling a variety of pests in agricultural settings. It is a derivative of phosphorothioic acid and contains both methyl and nitrophenyl groups, which contribute to its chemical properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester typically involves the reaction of O,O-dimethyl phosphorochloridothioate with p-nitrophenol. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions often include a solvent like toluene or xylene and are conducted at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase, which is crucial in nerve function.

    Medicine: Investigated for its potential use in developing treatments for parasitic infections.

    Industry: Employed as an insecticide in agriculture to protect crops from pests

Mechanism of Action

The primary mechanism of action of Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, which ultimately results in the paralysis and death of the pest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester is unique due to its specific combination of methyl and nitrophenyl groups, which confer distinct chemical properties and biological activity. Its effectiveness as an insecticide and its ability to inhibit acetylcholinesterase make it a valuable compound in both agricultural and research settings .

Properties

CAS No.

3820-53-9

Molecular Formula

C8H10NO5PS

Molecular Weight

263.21 g/mol

IUPAC Name

1-dimethoxyphosphorylsulfanyl-4-nitrobenzene

InChI

InChI=1S/C8H10NO5PS/c1-13-15(12,14-2)16-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3

InChI Key

DHPZHUPSZPYWMB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)SC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.